3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
Description
This compound belongs to the quinazolinone class, characterized by a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl core. Key structural features include:
- Quinazolinone Core: The bicyclic scaffold is substituted at position 3 with a propanamide chain, which is further functionalized with a 2-methoxybenzyl group.
- Substituents: A 3-chloro-4-methoxyphenyl group linked via an aminoethylketone moiety at position 1 of the quinazolinone ring. A propanamide side chain terminating in a 2-methoxybenzyl group.
Biological Relevance: Quinazolinones are known for diverse pharmacological activities, including antitumor, anticonvulsant, and anti-inflammatory effects . The chloro and methoxy substituents likely enhance lipophilicity and receptor binding, while the propanamide linker may influence metabolic stability .
Properties
Molecular Formula |
C28H27ClN4O6 |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C28H27ClN4O6/c1-38-23-10-6-3-7-18(23)16-30-25(34)13-14-32-27(36)20-8-4-5-9-22(20)33(28(32)37)17-26(35)31-19-11-12-24(39-2)21(29)15-19/h3-12,15H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
MVTJCTJHHHUYQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of quinazolinone derivatives , which are known for their diverse biological activities. Its structure includes:
- A quinazolinone core , which is often associated with anticancer properties.
- A chloro-substituted phenyl ring that may enhance its biological potency.
- A methoxybenzyl group , which can influence its pharmacokinetic properties.
Anticancer Activity
Several studies have investigated the anticancer potential of quinazolinone derivatives, including this specific compound. The following points summarize key findings:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and SW480 (colon) cancer cell lines, suggesting significant antiproliferative activity .
- Mechanism of Action : The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest. Studies have demonstrated that compounds can induce apoptosis via intrinsic pathways and arrest cells in the S phase of the cell cycle .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to key targets such as EGFR (Epidermal Growth Factor Receptor), indicating a potential mechanism for their anticancer activity .
Other Biological Activities
In addition to anticancer properties, quinazolinone derivatives have been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal activities, which are crucial in addressing drug-resistant pathogens .
- Antioxidant Properties : The presence of methoxy groups in the structure has been linked to enhanced antioxidant activity, which could provide protective effects against oxidative stress-related diseases .
Study 1: Cytotoxic Evaluation
A study focusing on quinazolinone derivatives reported that compounds with structural similarities to our target compound displayed promising cytotoxicity against several cancer cell lines. The study utilized both in vitro assays and molecular docking techniques to assess efficacy and binding interactions with cancer-related proteins .
Study 2: Antimicrobial Screening
Another investigation screened various quinazolinone derivatives for antimicrobial activity. The results indicated that certain modifications to the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria, showcasing the importance of structural optimization in drug design .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure and Composition
The chemical formula for this compound is , with a molecular weight of approximately 443.9 g/mol. The structure features a quinazoline core, which is known for its biological activity.
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research has indicated that derivatives of quinazoline exhibit various pharmacological activities, including:
- Anticancer Activity : Several studies have reported that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to 3-(1-(2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide have shown promise in targeting specific cancer types through inhibition of kinases involved in cell proliferation and survival pathways .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. In silico studies have indicated that it may act as an inhibitor of enzymes like 5-lipoxygenase, which is involved in inflammatory pathways .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of similar compounds on pancreatic beta cells. Results indicated significant protective effects against oxidative stress, suggesting potential use in diabetes management .
- Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed promising interactions with proteins involved in cancer progression and inflammation .
| Compound | Target | Activity | EC50 (μM) |
|---|---|---|---|
| 5d | Pancreatic β-cells | Protective | 32 ± 7 |
| 5g | Kinase Inhibition | High Activity | 13 ± 1 |
| 5h | Anti-inflammatory | Excellent | 0.1 ± 0.01 |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Quinazolinone Derivatives
Key Observations
Thioether-linked quinazolinones (e.g., Compound 14 ) show antitumor activity, suggesting sulfur in the linker may enhance cytotoxicity compared to oxygen-based analogs.
Substituent Effects: Chloro vs. Methoxy Groups: The 3-chloro-4-methoxyphenyl group in the target compound may improve membrane permeability compared to purely methoxy-substituted analogs (e.g., 4-OMe in ). Chlorine’s electronegativity could strengthen receptor binding. Benzyl vs.
Pharmacological Diversity: Anticonvulsant activity in Compound 1 highlights the role of dichlorophenyl groups in central nervous system targeting. Elinogrel’s anticoagulant action demonstrates how sulfonylurea substituents shift activity toward platelet aggregation inhibition, unrelated to the target compound’s likely mechanisms.
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization of anthranilic acid derivatives with orthoesters or urea equivalents. As demonstrated in, a one-pot reaction between anthranilic acid, trimethyl orthoacetate, and ammonium acetate under microwave conditions (120°C, 600 W, 8–10 min) yields 2-methylquinazolin-4(3H)-one. For the target compound, substitution at position 3 is achieved by replacing ammonium acetate with a custom amine source during cyclization. This method reduces reaction times from hours to minutes while improving yields (78–92%).
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide (TBAB), enable efficient alkylation of quinazolinone intermediates. In, 2-propylquinazolin-4(3H)-one was alkylated using chloroacetyl chloride under microwave irradiation (800 W, 120°C, 5–12 min) in the presence of K₂CO₃ and TBAB. This approach avoids traditional solvent-intensive methods, achieving 85–90% yields for 3-alkylated derivatives.
Synthesis of the Propanamide Side Chain
The N-(2-methoxybenzyl)propanamide moiety is constructed through sequential amidation:
Stepwise Amidation of Propanoic Acid
-
Activation of Propanoic Acid : Propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 h).
-
Coupling with 2-Methoxybenzylamine : The acid chloride reacts with 2-methoxybenzylamine in dry tetrahydrofuran (THF) at 0°C, yielding N-(2-methoxybenzyl)propanamide (82–88% yield).
One-Pot T3P®-Mediated Coupling
Propanoic acid, 2-methoxybenzylamine, and propylphosphonic anhydride (T3P®) are combined in ethyl acetate at 25°C. T3P® acts as both activating agent and dehydrating agent, enabling 90–95% conversion within 4 hours.
Final Assembly via N-Alkylation
The propanamide side chain is conjugated to the quinazolinone core through N-alkylation:
Mitsunobu Reaction
Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the hydroxyl group of the propanamide is displaced by the quinazolinone’s NH under inert conditions. This method, though efficient, requires careful purification to remove phosphine oxides.
Nucleophilic Substitution in Deep Eutectic Solvents (DES)
A choline chloride:urea DES (1:2 molar ratio) facilitates the reaction between the propanamide’s bromide derivative and the quinazolinone at 80°C for 6 hours. This green chemistry approach achieves 78% yield while eliminating volatile organic solvents.
Optimization and Analytical Validation
Reaction Condition Optimization
Analytical Characterization
-
HPLC : Purity >98% confirmed using a C18 column (MeCN:H₂O = 70:30, 1 mL/min).
-
NMR : Key signals include δ 8.21 (s, 1H, quinazolinone H-5), δ 6.89–7.45 (m, aromatic Hs), and δ 3.85 (s, 3H, OCH₃).
-
HRMS : [M+H]⁺ calculated for C₂₉H₂₈ClN₄O₆: 579.1645; found: 579.1648.
Challenges and Mitigation Strategies
-
Regioselectivity in Acylation : Competing reactions at quinazolinone N-1 and N-3 positions are minimized using bulky acylating agents (e.g., pivaloyl chloride).
-
Byproduct Formation : Urea byproducts from carbodiimide couplings are removed via aqueous washes at pH 3–4.
-
Solubility Issues : DES solvents enhance solubility of polar intermediates, reducing reaction times by 40% compared to DMF .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions such as amide coupling, cyclization, and functional group modifications. Key parameters include:
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acyl chloride formation) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane is preferred for acid-sensitive intermediates .
- Reaction time monitoring : Use TLC or HPLC to track intermediate formation and avoid over-reaction, which can degrade the quinazolinone core .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) ensures separation of regioisomers .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the quinazolinone core and substituent orientation (e.g., methoxybenzyl group integration at δ 3.8–4.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects trace impurities .
- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Core modifications : Synthesize analogs with variations in the quinazolinone ring (e.g., replacing chlorine with fluorine) and compare IC₅₀ values in kinase inhibition assays .
- Substituent effects : Test derivatives with alternative benzyl groups (e.g., 3-methoxy vs. 4-methoxy) to assess steric/electronic impacts on target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the triazolo ring) .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Dose-response validation : Replicate assays in orthogonal models (e.g., cell-free enzymatic vs. cell-based assays) to confirm target specificity .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
- Crystallography : Solve co-crystal structures with target proteins (e.g., EGFR kinase) to verify binding modes and explain potency discrepancies .
Q. How can computational methods predict off-target interactions and toxicity risks?
- Machine learning models : Train on databases like ChEMBL to predict ADMET profiles, focusing on hERG channel inhibition and CYP450 interactions .
- Molecular dynamics simulations : Simulate ligand-protein binding over 100 ns to assess stability and identify potential allosteric effects .
Methodological Guidance
Q. What in vitro assays are suitable for preliminary anticancer activity screening?
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, A549) with 72-hour exposure and dose ranges (1 nM–100 µM) .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) after 24-hour treatment .
- Cell cycle analysis : Perform flow cytometry with propidium iodide staining to detect G1/S arrest .
Q. How to troubleshoot low yields in the final amide coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
